4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide is a complex organic compound with the molecular formula C18H21BrN2O4S. It is characterized by the presence of an allyloxy group, a bromo substituent, and an ethoxy group on a benzylamine backbone, which is further connected to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(allyloxy)-3-bromo-5-ethoxybenzylamine. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the bromo group can yield the corresponding hydrogenated compound .
Scientific Research Applications
4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide primarily involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acidic metabolites within the tumor cells, ultimately inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzenesulfonamide
- 4-{[4-(Allyloxy)-3-chloro-5-ethoxybenzyl]amino}benzenesulfonamide
- 4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide derivatives with different substituents on the benzylamine backbone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy, bromo, and ethoxy groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H21BrN2O4S |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide |
InChI |
InChI=1S/C18H21BrN2O4S/c1-3-9-25-18-16(19)10-13(11-17(18)24-4-2)12-21-14-5-7-15(8-6-14)26(20,22)23/h3,5-8,10-11,21H,1,4,9,12H2,2H3,(H2,20,22,23) |
InChI Key |
ALVPQCNZVQXAAT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Br)OCC=C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.